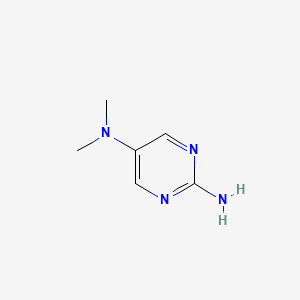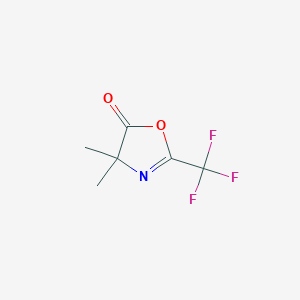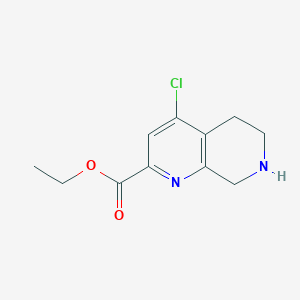![molecular formula C8H13NO2 B11767579 (1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid CAS No. 791572-14-0](/img/structure/B11767579.png)
(1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide (1S,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylique est un composé organique complexe avec une structure unique qui comprend un cycle cyclopentane fusionné à un cycle pyrrole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide (1S,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylique implique généralement la condensation de précurseurs spécifiques dans des conditions contrôlées. Une méthode courante implique la synthèse de pyrrole de Paal-Knorr, qui utilise le 2,5-diméthoxytétrahydrofurane et diverses amines en présence d'une quantité catalytique de chlorure de fer (III) . Cette réaction se déroule dans des conditions douces et donne des pyrroles N-substitués avec des rendements bons à excellents.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L'utilisation de réacteurs à flux continu et de techniques de purification avancées telles que la chromatographie et la cristallisation sont courantes dans les milieux industriels pour assurer une production de haute qualité.
Analyse Des Réactions Chimiques
Types de réactions
L'acide (1S,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs courants comprennent les halogénoalcanes et les chlorures de sulfonyle.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogénoalcanes en présence d'une base telle que l'hydroxyde de sodium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut donner des alcools ou des amines.
Applications de la recherche scientifique
L'acide (1S,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylique a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son rôle potentiel dans les voies et les interactions biologiques.
Médecine : Enquête sur ses effets thérapeutiques potentiels et comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de l'acide (1S,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut agir en se liant à des enzymes ou des récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
(1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrrole : Une structure plus simple avec un seul cycle pyrrole.
Cyclopentane : Une structure plus simple avec un seul cycle cyclopentane.
Pyrroles N-substitués : Composés avec divers substituants sur le cycle pyrrole.
Unicité
L'acide (1S,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylique est unique en raison de sa structure cyclique fusionnée, qui confère des propriétés chimiques et physiques distinctes. Cette unicité le rend précieux pour des applications spécifiques où d'autres composés similaires peuvent ne pas convenir.
Propriétés
Numéro CAS |
791572-14-0 |
|---|---|
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
(3S,3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-6-3-1-2-5(6)4-9-7/h5-7,9H,1-4H2,(H,10,11)/t5-,6-,7+/m1/s1 |
Clé InChI |
KWRNCAUXSJOYQO-QYNIQEEDSA-N |
SMILES isomérique |
C1C[C@@H]2CN[C@@H]([C@@H]2C1)C(=O)O |
SMILES canonique |
C1CC2CNC(C2C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B11767497.png)


![(1R,5S,9R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B11767528.png)

![6-(Pyridin-2-yl)-3-azabicyclo[4.1.0]heptane](/img/structure/B11767537.png)
![Benzo[d]isothiazole-3,5-diamine](/img/structure/B11767551.png)
![2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B11767554.png)

![Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B11767576.png)
![N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11767578.png)
![8-Methoxy-2-methylbenzofuro[2,3-b]pyridine](/img/structure/B11767582.png)


